4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one
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Overview
Description
4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromobenzylidene)-2-(4-bromophenyl)oxazol-5(4H)-one
- 4-(2-Fluorobenzylidene)-2-(4-fluorophenyl)oxazol-5(4H)-one
- 4-(2-Methylbenzylidene)-2-(4-methylphenyl)oxazol-5(4H)-one
Uniqueness
4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one is unique due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and physicochemical properties
Properties
Molecular Formula |
C16H9Cl2NO2 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |
InChI Key |
VTOFPJIQRXTHBK-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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